N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide
Description
N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a pyrazine ring, a thiazole ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-19(9-13-10-22-11-18-13)15(21)12-2-6-20(7-3-12)14-8-16-4-5-17-14/h4-5,8,10-12H,2-3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEJCLHOYHXNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=N1)C(=O)C2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazine Ring: Starting with a suitable pyrazine precursor, such as 2-chloropyrazine, which undergoes nucleophilic substitution with a methylamine derivative.
Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperidine carboxylic acid derivative.
Final Coupling: The final step involves coupling the pyrazine and thiazole-piperidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Automation: Utilizing automated synthesis equipment to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield N-oxide derivatives.
Reduction: Could produce reduced forms of the pyrazine or thiazole rings.
Substitution: Results in substituted derivatives with various functional groups.
Scientific Research Applications
N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in critical biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could interact with genetic material, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-pyrazin-2-yl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
Unique Structural Features: The combination of pyrazine, thiazole, and piperidine rings in a single molecule provides a unique scaffold that can interact with multiple biological targets.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Its diverse biological activities and potential therapeutic applications set it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
